molecular formula C14H15F2N3OS B1249725 Etamicastat CAS No. 760173-05-5

Etamicastat

Cat. No.: B1249725
CAS No.: 760173-05-5
M. Wt: 311.35 g/mol
InChI Key: CWWWTTYMUOYSQA-LLVKDONJSA-N
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Description

Etamicastat is a reversible inhibitor of dopamine-β-hydroxylase, an enzyme that catalyzes the conversion of dopamine to norepinephrine. This compound is primarily used to decrease norepinephrine levels in sympathetically innervated tissues, thereby reducing sympathetic nervous system drive. It has been investigated for its potential therapeutic applications in treating cardiovascular disorders such as hypertension and chronic heart failure .

Preparation Methods

Synthetic Routes and Reaction Conditions

Etamicastat is synthesized through a multi-step process involving the formation of its core structure followed by functional group modifications. The synthesis typically starts with the preparation of the core imidazole ring, followed by the introduction of the aminoethyl side chain and the difluorochroman moiety. The final step involves the formation of the thione group. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in large-scale production. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

Etamicastat undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the corresponding oxidized, reduced, or substituted derivatives of this compound. These derivatives are often used in further studies to understand the compound’s reactivity and potential modifications .

Scientific Research Applications

Mechanism of Action

Etamicastat exerts its effects by inhibiting dopamine-β-hydroxylase, thereby reducing the conversion of dopamine to norepinephrine. This leads to decreased norepinephrine levels in sympathetically innervated tissues, resulting in reduced sympathetic nervous system drive. The molecular targets include the active site of dopamine-β-hydroxylase, where this compound binds and inhibits the enzyme’s activity .

Comparison with Similar Compounds

Etamicastat is unique among dopamine-β-hydroxylase inhibitors due to its reversible inhibition and limited access to the brain, which minimizes central nervous system side effects. Similar compounds include:

This compound’s uniqueness lies in its balance between efficacy and safety, making it a promising candidate for further development and clinical use.

Properties

IUPAC Name

4-(2-aminoethyl)-3-[(3R)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl]-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3OS/c15-9-3-8-4-11(7-20-13(8)12(16)5-9)19-10(1-2-17)6-18-14(19)21/h3,5-6,11H,1-2,4,7,17H2,(H,18,21)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWWTTYMUOYSQA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00226940
Record name Etamicastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00226940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760173-05-5
Record name Etamicastat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0760173055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etamicastat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15288
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etamicastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00226940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETAMICASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X96V6DBU4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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